molecular formula C11H17NO4 B12564121 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-

Cat. No.: B12564121
M. Wt: 227.26 g/mol
InChI Key: IXNSTFKNTGMABL-LLVKDONJSA-N
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Description

The compound 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)- (referred to hereafter as the "target compound") is a spirocyclic heterocycle featuring a fused oxa-aza ring system. Its tert-butyl ester group enhances solubility in organic solvents and protects the carboxylic acid during synthetic processes .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl (4R)-3-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-4-5-11(12)7-15-8(11)13/h4-7H2,1-3H3/t11-/m1/s1

InChI Key

IXNSTFKNTGMABL-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]12COC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12COC2=O

Origin of Product

United States

Preparation Methods

Key Intermediates and Reagents

  • Starting materials often include substituted phenyl derivatives, carbamic acid esters, and protected amino acids.
  • Protecting groups : tert-butyl esters (1,1-dimethylethyl esters) are commonly used to protect carboxylic acid groups during synthesis.
  • Catalysts and reagents : Triethylamine (TEA) as a base, palladium catalysts for coupling reactions, and boron-containing reagents for boronate intermediates are frequently employed.

Typical Synthetic Steps

Step Description Reagents/Conditions Outcome
1 Formation of carbamic acid 1,1-dimethyl ethyl ester intermediate Reaction of 2-oxoethyl derivatives with TEA in dichloromethane (DCM), stirring overnight Intermediate with protected carbamate group, yield ~64%
2 Boronate ester formation Reaction with boric acid derivatives and KOAc in suitable solvents Boronate intermediate for further coupling
3 Cyclization to form spiro ring Heating in xylene at 150 °C for 5 hours Formation of spirocyclic core with high yield (~89%)
4 Palladium-catalyzed coupling Pd(dppf)Cl2 catalyst in DME/water mixture at 80 °C for 16 hours Coupling to introduce substituents on the spiro ring, yield ~54%
5 Final purification Silica gel chromatography using petrol ether/ethyl acetate mixtures Isolation of pure (4R)-configured spiro compound

Purification Techniques

  • Filtration and washing with aqueous acid/base solutions (e.g., 1N HCl, NaHCO3)
  • Drying over sodium sulfate (Na2SO4)
  • Silica gel chromatography with solvent gradients (petrol ether/ethyl acetate ratios from 5:1 to 1:2)
  • Concentration under reduced pressure to obtain solid products

Representative Data from Patent CN102480971A

Intermediate Description Yield (%) Key Spectral Data (1H NMR, CDCl3) Mass Spec (ES LC-MS)
Intermediate 5 [2-(4-bromophenyl)-2-oxoethyl] carbamic acid 1,1-dimethyl ethyl ester 64 δ 7.83 (d, J=8.7 Hz, 2H), 7.65 (d, J=8.7 Hz, 2H), 5.48 (s, br, 1H), 4.60-4.62 (m, 2H), 1.49 (s, 9H) m/z = 336 (M+Na)
Intermediate 8 (2S)-2-[4-(4-bromophenyl)-1H-imidazol-2-yl]-1-pyrrolidinecarboxylic acid 1,1-dimethyl ethyl ester 89 δ 7.52 (d, J=8.4 Hz, 2H), 7.46 (d, J=8.4 Hz, 2H), 5.58-5.71 (m, 1H), 1.49 (s, 9H) m/z = 392, 394 (M+H)
Final Product (4R)-configured spiro compound 54 (after coupling) Complex multiplets consistent with spirocyclic structure m/z = 858.6 (M+H)

Alternative Synthetic Approaches and Considerations

  • Spirocyclization can be achieved via intramolecular nucleophilic substitution or ring-closing reactions under thermal or catalytic conditions.
  • Stereochemical control is critical; chiral starting materials or chiral catalysts may be used to ensure the (4R)-configuration.
  • Protecting group strategies are essential to prevent side reactions, especially for sensitive amine and carboxyl groups.
  • Reaction solvents such as dichloromethane, xylene, and dimethoxyethane (DME) are chosen based on solubility and reaction kinetics.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Base Triethylamine (TEA) Neutralizes acids, promotes carbamate formation
Solvent DCM, xylene, DME Solvent choice affects reaction rate and purity
Temperature Room temp to 150 °C Elevated temps for cyclization
Catalyst Pd(dppf)Cl2 For coupling reactions
Purification Silica gel chromatography Gradient elution with petrol ether/ethyl acetate
Yield Range 54% - 89% Depends on step and scale

Research Findings and Practical Notes

  • The preparation of 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)- is well-documented in patent literature, indicating robust synthetic routes with reproducible yields.
  • The use of tert-butyl esters as protecting groups is a common theme, facilitating handling and purification.
  • The spirocyclic core formation is a key step, often requiring elevated temperatures and careful control of reaction time.
  • Analytical data such as 1H NMR and mass spectrometry confirm the structure and purity of intermediates and final products.
  • The synthetic methodology allows for modification of substituents, enabling the generation of analogs for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a scaffold in drug design. Its spirocyclic structure allows for enhanced binding interactions with biological targets, making it a candidate for developing new therapeutic agents. Research has shown that derivatives of spiro compounds often exhibit significant biological activity due to their ability to interact with proteins and enzymes effectively.

Case Study : A study on the synthesis of related spiro compounds demonstrated their efficacy as inhibitors of specific enzymes involved in disease pathways. The unique spatial arrangement of functional groups in 2-Oxa-5-azaspiro[3.4]octane derivatives enhances their pharmacological profiles, leading to increased potency and selectivity against target receptors.

Drug Discovery

The compound's structural characteristics are being explored for their role in the development of novel drugs. Its ability to form stable interactions with various biological macromolecules positions it as a promising candidate in the field of pharmacology.

Research Findings : Ongoing studies are focused on understanding the mechanisms by which these compounds exert their biological effects. Initial findings suggest that the spiro structure contributes to higher binding affinities compared to non-spiro analogs, making them suitable for further optimization in drug development.

Material Science

Beyond medicinal applications, 2-Oxa-5-azaspiro[3.4]octane derivatives are being evaluated for use in material science due to their unique physicochemical properties. Their reactivity and stability make them suitable for creating functional materials with specific properties.

Application Example : Research has indicated that these compounds can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities such as increased thermal stability or chemical resistance.

Synthesis Methodologies

The synthesis of 2-Oxa-5-azaspiro[3.4]octane derivatives typically involves cyclization reactions from appropriate precursors. Common synthetic routes include:

  • Cyclization Reactions : Utilizing starting materials that contain both nitrogen and oxygen functionalities.
  • Functional Group Modifications : Post-synthesis modifications allow for the introduction of various substituents that can enhance biological activity or alter physicochemical properties.

Mechanism of Action

The mechanism of action of 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Differences

a) 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)- (CAS 287401-45-0)
  • Molecular Formula: C₁₁H₁₅NO₅
  • Key Features : Contains two oxo groups (positions 1 and 6) compared to the target compound's single oxo group.
  • Impact: Additional oxo groups increase polarity and hydrogen-bonding capacity (6 H-bond acceptors vs.
b) 8-Oxo-5-azaspiro[3.4]octane-5-carboxylic acid tert-butyl ester (CAS 1955539-76-0)
  • Molecular Formula: C₁₂H₁₉NO₃
  • Key Features : Substituted with an 8-oxo group instead of 1-oxo.
  • Impact : The shifted oxo position modifies electronic distribution, affecting reactivity in ring-opening reactions or nucleophilic substitutions. Higher molecular weight (225.28 vs. 241.24 in CAS 287401-45-0) suggests bulkier substituents .
c) 1-Oxa-5-azaspiro[2.4]heptane-5-carboxylic acid tert-butyl ester (CAS 301226-25-5)
  • Molecular Formula: C₁₀H₁₇NO₃
  • Key Features : Smaller spiro[2.4]heptane core vs. spiro[3.4]octane.

Substituent Variations

a) 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester (CAS 287401-30-3)
  • Molecular Formula: C₁₃H₂₁NO₄
  • Key Features : 1,1-Dimethyl and 3-oxo groups introduce additional steric bulk and electron-withdrawing effects.
  • Impact : Increased lipophilicity (LogP likely higher than the target compound) and altered metabolic pathways due to methyl substituents .
b) tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • Key Features : Replaces 2-oxa with 2,6-diaza in the spiro system.
  • Impact : The diaza structure enhances basicity and metal-coordination capability, expanding utility in catalysis or as a ligand .

Physicochemical Properties

Property Target Compound (4R) CAS 287401-45-0 (1,6-dioxo) CAS 1955539-76-0 (8-oxo) CAS 301226-25-5 (spiro[2.4]heptane)
Molecular Weight ~241 (est.) 241.24 225.28 199.25
Hydrogen Bond Acceptors 5 (est.) 6 4 4
LogP (Calculated) ~1.2 (est.) Data not provided 1.14 (Predicted) Lower due to smaller ring
Stereochemistry (4R) (4R) Not specified Not specified

Pharmacological Relevance

  • Analogs with multiple oxo groups (e.g., CAS 287401-45-0) may serve as precursors for β-lactamase inhibitors or protease substrates due to enhanced electrophilicity .
  • Diaza-spiro compounds (e.g., tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate) are explored in kinase inhibitor design, leveraging nitrogen’s hydrogen-bonding capacity .

Biological Activity

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)- is a spirocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in drug discovery.

The compound is characterized by a spirocyclic structure containing both oxygen and nitrogen heteroatoms. Its molecular formula is C13H21NO4C_{13}H_{21}NO_4 with a molecular weight of 255.31g/mol255.31\,g/mol. The IUPAC name for this compound is tert-butyl 3,3-dimethyl-1-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate .

PropertyValue
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
IUPAC Nametert-butyl 3,3-dimethyl-1-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
InChI KeyINBQMFIQTKXPCY-UHFFFAOYSA-N

Synthesis Methods

The synthesis of the compound can be achieved through various methods including:

  • Annulation of Cyclopentane Ring : Utilizing readily available starting materials and conventional chemical transformations.
  • Multigram Synthesis : A method detailed in recent studies that allows for efficient production at larger scales .

The biological activity of 2-Oxa-5-azaspiro[3.4]octane compounds is primarily attributed to their ability to interact with specific enzymes and receptors within biological systems. The unique spirocyclic structure facilitates these interactions, potentially leading to modulation of various biological pathways.

Antimicrobial Activity

Recent studies have indicated that this compound may exhibit antimicrobial properties. For instance, similar spirocyclic compounds have been shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria . While specific data on the antimicrobial efficacy of 2-Oxa-5-azaspiro[3.4]octane itself is limited, its structural analogs suggest potential in this area.

Case Studies

  • Antibacterial Properties : A study investigated the antibacterial effects of related spirocyclic compounds and found notable activity against several bacterial strains, indicating a promising avenue for further research into the target compound's efficacy .
  • Drug Development Applications : The compound has been explored as a lead candidate in drug discovery due to its unique structure which may confer advantages in binding affinity and selectivity for biological targets .

Comparative Analysis

To better understand the biological activity of 2-Oxa-5-azaspiro[3.4]octane, it is useful to compare it with other similar compounds:

Compound NameAntimicrobial ActivityStructural Features
7-Amino-5-oxa-2-azaspiro[3.4]octaneModerateContains amino group enhancing interaction
1-Oxa-6-azaspiro[2.5]octaneHighLarger ring system may increase receptor binding
2-Oxa-5-azaspiro[3.4]octaneLimitedUnique spirocyclic structure

Q & A

Q. What are the established synthetic methodologies for (4R)-2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester?

The compound can be synthesized via stereoselective routes starting from L-proline, leveraging tandem aldol-lactonization reactions to construct the spirocyclic framework. Ruthenium tetroxide (RuO₄) oxidation is employed to access β-lactone-γ-lactam derivatives, critical for functionalization . The tert-butyl ester group (1,1-dimethylethyl ester) serves as a protective moiety, enhancing solubility during purification .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Key characterization methods include:

  • NMR spectroscopy : For confirming stereochemistry (e.g., 1^1H and 13^{13}C NMR to resolve spirocyclic signals and ester groups) .
  • Mass spectrometry : To verify molecular weight (e.g., observed 225.28 g/mol vs. theoretical) .
  • Density and boiling point predictions : Computational tools validate physical properties (e.g., predicted density: 1.14 g/cm³) .

Q. What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation .
  • Personal Protective Equipment (PPE) : Flame-resistant clothing, gloves, and eye protection .
  • First aid : Immediate skin/eye rinsing with water and medical consultation for persistent irritation .

Advanced Research Questions

Q. What challenges arise in achieving stereochemical purity at the 4R position during synthesis?

The (4R) configuration requires chiral auxiliaries or asymmetric catalysis. L-Proline-derived routes ensure enantiomeric control, but competing pathways may yield racemic mixtures. Advanced purification (e.g., chiral HPLC) or kinetic resolution is recommended to isolate the desired stereoisomer .

Q. How does the tert-butyl ester group influence the compound’s stability under acidic or basic conditions?

The tert-butyl ester acts as a robust protecting group, stable under basic conditions but cleavable via strong acids (e.g., trifluoroacetic acid). This stability is critical for intermediate storage but requires careful deprotection to avoid degrading the spirocyclic core .

Q. What role does the spirocyclic structure play in modulating biological activity, as inferred from related compounds?

Spirocyclic frameworks are prevalent in bioactive molecules (e.g., antineoplastic agents like Aderbasib). The rigid 2-oxa-5-azaspiro[3.4]octane system may enhance target binding affinity by restricting conformational flexibility, as seen in ADAM protease inhibitors .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or solvent effects. Strategies include:

  • Cross-validation : Compare experimental data with computational predictions (e.g., pKa = -1.96) .
  • Variable-temperature NMR : To detect dynamic equilibria .
  • X-ray crystallography : For unambiguous structural confirmation, though not explicitly documented in the evidence.

Methodological Considerations

Q. What strategies optimize yield in large-scale syntheses of this compound?

  • Catalyst screening : RuO₄ oxidation efficiency varies with substrate purity; pre-purification of intermediates is advised .
  • Flow chemistry : For safer handling of volatile reagents (e.g., tert-butyl esters) .

Q. How can the spirocyclic core be functionalized for downstream applications?

  • Lactam ring modification : Nucleophilic attack at the 1-oxo position enables derivatization (e.g., amidation, sulfonation) .
  • Ester hydrolysis : Controlled deprotection to generate carboxylic acid derivatives for coupling reactions .

Q. What computational tools predict the compound’s behavior in catalytic systems?

  • DFT calculations : Model steric and electronic effects of the spirocyclic system on reaction pathways.
  • Molecular docking : To explore interactions with biological targets (e.g., enzymes in ) .

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